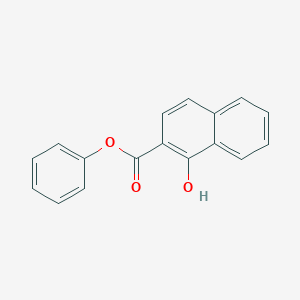

Phenyl 1-hydroxy-2-naphthoate

Cat. No. B089776

:

132-54-7

M. Wt: 264.27 g/mol

InChI Key: QHDYIMWKSCJTIM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04454340

Procedure details

To a 500-mL, three-neck, nitrogen-purged flask were added 28.8 g (0.20 mole) of 1-naphthol and 90 mL of toluene. To this stirred slurry was added 26.6 g (0.20 mole) of anhydrous aluminum chloride in portions over five minutes. The temperature of the mixture rose to 40°-50° C. during this addition. The orange slurry was heated to reflux, then 32.0 g (0.204 mole) of phenyl chloroformate was added over a period of 30 minutes. After this addition, the mixture was refluxed for 30 minutes then cooled to 30°-40° C. To the red reaction mixture was added 100 mL of water while holding the temperature at 35°-50° C. This addition is very exothermic initially, and ice bath cooling is used. During addition of the remaining water, the bath is lowered or removed in order to avoid cooling below 35° C. After this addition, 20 mL of 32% hydrochloric acid was added quickly at 35° -50° C. The mixture was stirred for 15 minutes, then the layers are allowed to separate. The lower (aqueous) layer was discarded. The top layer was washed (at 40°-50° C.) successively with: two 100-mL portions of 10% hydrochloric acid and two 100-mL portions of 40°-50° C. water. The solvent was then stripped off under vacuum (150-200 mm) to a pot temperature of 90° C. To the resulting amber liquid was added 120 mL of isopropyl alcohol at 70° C. The solution was cooled slowly to 0°-5° C. After stirring at 0°-5° C. for one hour, the slurry was filtered and the solids washed with three 25-mL portions of 0°-5° C. isopropyl alcohol. The yellow solids were air dried at 40° C. to give 31.5 g (59.7%) of phenyl 1-hydroxy-2-naphthoate.

Yield

59.7%

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([OH:11])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.C1(C)C=CC=CC=1.[Cl-].[Al+3].[Cl-].[Cl-].Cl[C:24]([O:26][C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)=[O:25]>O>[OH:11][C:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:24]([O:26][C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)=[O:25] |f:2.3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

28.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC2=CC=CC=C12)O

|

|

Name

|

|

|

Quantity

|

90 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

|

Name

|

|

|

Quantity

|

26.6 g

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Al+3].[Cl-].[Cl-]

|

Step Three

|

Name

|

|

|

Quantity

|

32 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC(=O)OC1=CC=CC=C1

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred for 15 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a 500-mL, three-neck, nitrogen-purged flask

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The temperature of the mixture rose to 40°-50° C. during this addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The orange slurry was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After this addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was refluxed for 30 minutes

|

|

Duration

|

30 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

then cooled to 30°-40° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To the red reaction mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 35°-50° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

This addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

ice bath cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

removed in order

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to avoid cooling below 35° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After this addition, 20 mL of 32% hydrochloric acid

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added quickly at 35° -50° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate

|

WASH

|

Type

|

WASH

|

|

Details

|

The top layer was washed (at 40°-50° C.) successively with: two 100-mL portions of 10% hydrochloric acid and two 100-mL portions of 40°-50° C. water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was then stripped off under vacuum (150-200 mm) to a pot temperature of 90° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the resulting amber liquid was added 120 mL of isopropyl alcohol at 70° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution was cooled slowly to 0°-5° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring at 0°-5° C. for one hour

|

|

Duration

|

1 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the slurry was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

the solids washed with three 25-mL portions of 0°-5° C. isopropyl alcohol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at 40° C.

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1=C(C=CC2=CC=CC=C12)C(=O)OC1=CC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 31.5 g | |

| YIELD: PERCENTYIELD | 59.7% | |

| YIELD: CALCULATEDPERCENTYIELD | 59.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |